molecular formula C14H13IO2 B2783270 (2-(Benzyloxy)-4-iodophenyl)methanol CAS No. 854028-49-2

(2-(Benzyloxy)-4-iodophenyl)methanol

Cat. No.: B2783270
CAS No.: 854028-49-2
M. Wt: 340.16
InChI Key: LUDGNKBLIRJRCV-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-4-iodophenyl)methanol is an organic compound that features a benzyl ether group and an iodine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzyloxy)-4-iodophenyl)methanol typically involves the protection of phenolic hydroxyl groups followed by iodination. One common method starts with 4-iodophenol, which undergoes benzylation to form 2-(benzyloxy)-4-iodophenol. This intermediate is then reduced to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar steps to those used in laboratory synthesis, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial applications to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-(Benzyloxy)-4-iodophenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield (2-(Benzyloxy)-4-iodophenyl)aldehyde or (2-(Benzyloxy)-4-iodobenzoic acid), while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

(2-(Benzyloxy)-4-iodophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Benzyloxy)-4-iodophenyl)methanol depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The presence of the iodine atom can enhance the compound’s ability to participate in halogen bonding, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Benzyloxy)-4-iodophenyl)methanol is unique due to the presence of both the benzyloxy group and the iodine atom. This combination provides distinct chemical properties, such as enhanced reactivity in substitution reactions and potential for halogen bonding, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4-iodo-2-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDGNKBLIRJRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The procedure is the same as that described above, using 14 g of methyl 2-benzyloxy-4-iodobenzoate, 350 ml of toluene and 72 ml of DiBAlH. The product is purified by chromatography on a silica column, eluted with a heptane/ethyl acetate 9:1 mixture. After evaporation of the solvents, 12.2 g (99%) of the expected compound are recovered in the form of a yellow oil.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of DIBAL-H (179 mL, 1M) was added to a solution of the product from step (i) (26.4 g) in THF (400 ml) at rt. The mixture was stirred for 3 h then a further 10 ml of DIBAL-H was added and stirred for a further 1 h. The mixture was quenched carefully with EtOAc and then with 2M aq HCl. The mixture was partitioned between ether/2M HCl, the organics were separated, washed with water, dried and evaporated under reduced pressure. The residue was triturated with isohexane and filtered to give the subtitle compound as a solid, 21 g.
Quantity
179 mL
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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